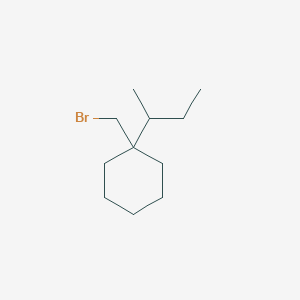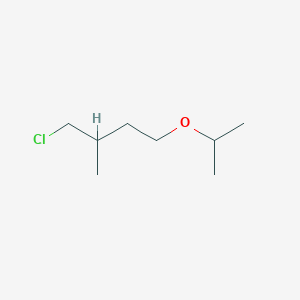
1-Chloro-2-methyl-4-(propan-2-yloxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methyl-4-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17ClO It is a chlorinated hydrocarbon with an ether functional group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-methyl-4-(propan-2-yloxy)butane can be achieved through several routes. One common method involves the reaction of 1-chloro-2-methylbutane with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of isopropanol reacts with the chlorinated hydrocarbon to form the desired ether compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
1-Chloro-2-methyl-4-(propan-2-yloxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methyl-4-(propan-2-yloxy)butane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and other functionalized compounds.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems, including their metabolism and potential toxicological effects.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-methyl-4-(propan-2-yloxy)butane involves its interaction with various molecular targets. The chlorine atom can act as a leaving group in substitution reactions, allowing the compound to participate in nucleophilic substitution mechanisms. The ether functional group can also engage in hydrogen bonding and other interactions with biological molecules, influencing its behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methyl-4-(propan-2-yloxy)butane can be compared with other similar compounds such as:
1-Chloro-2-methylpropane: This compound lacks the ether functional group and has different reactivity and applications.
2-Chloro-2-methylpropane: Similar in structure but with the chlorine atom on a different carbon, leading to different chemical properties.
1-Chloro-4-methyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-2-methyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
WTLANTCXMDFSDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
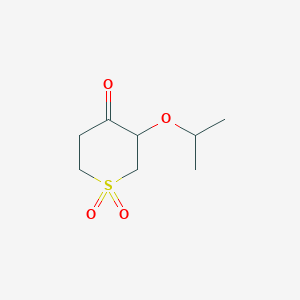
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
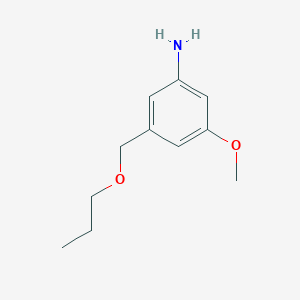
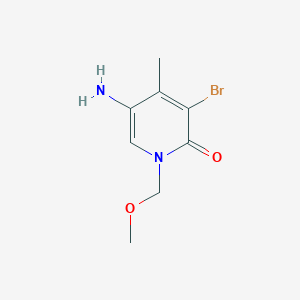
![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
